D-Tartaric acid

Description

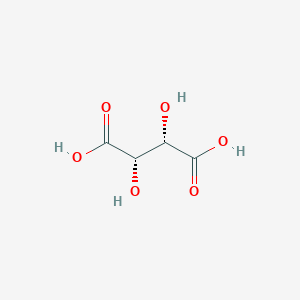

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043775, DTXSID5046986 | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

133-37-9, 147-71-7 | |

| Record name | dl-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRX6A4PL3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

169 - 170 °C, 206 °C | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of D-(-)-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical and physical properties of D-(-)-tartaric acid, a vital chiral building block in pharmaceutical and chemical synthesis. The information is presented to support research, development, and quality control activities.

Chemical Identity and Structure

D-(-)-Tartaric acid, the unnatural isomer of tartaric acid, is a diprotic aldaric acid.[1][2] Its chemical structure is characterized by two stereocenters, both in the 'S' configuration.

-

IUPAC Name : (2S,3S)-2,3-dihydroxybutanedioic acid[3]

-

Synonyms : D-Threaric acid, (2S,3S)-(-)-Tartaric acid[4]

-

Molecular Formula : C₄H₆O₆[3]

The stereochemistry of tartaric acid is fundamental to its applications, particularly in chiral separations.[6] D-(-)-tartaric acid is the enantiomer of the naturally occurring L-(+)-tartaric acid.[6][7]

Physicochemical Properties

The key physical and chemical properties of D-(-)-tartaric acid are summarized in the tables below. These parameters are critical for its handling, formulation, and application in various experimental and industrial settings.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Appearance | White crystalline powder | [3] |

| Melting Point | 168 - 174 °C | [3][4] |

| Density | 1.7598 g/cm³ (at 20°C) | [8] |

| pKa₁ | 2.93 | [8] |

| pKa₂ | 4.23 | [8] |

Table 2: Optical Properties

| Property | Value | Conditions | References |

| Specific Rotation ([α]D²⁰) | -12.0° to -13.5° | c = 10-20 in H₂O | [3][8][9] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | References |

| Water | 139 g / 100 mL | 20 °C | [8] |

| Boiling Water | 1 g / 0.5 mL | 100 °C | [8] |

| Methanol | 1 g / 1.7 mL | Room Temperature | [8] |

| Ethanol | 1 g / 3 mL | Room Temperature | [8] |

| Propanol | 1 g / 0.5 mL | Room Temperature | [8] |

| Ether | 1 g / 250 mL | Room Temperature | [8] |

| Chloroform | Insoluble | Room Temperature | [8] |

| Glycerol | Soluble | Room Temperature | [8] |

Experimental Protocols

Determination of Specific Optical Rotation (Polarimetry)

This protocol outlines the general procedure for measuring the specific optical rotation of D-(-)-tartaric acid.

Principle: Chiral molecules, like D-(-)-tartaric acid, rotate the plane of polarized light.[10] The specific rotation is an intrinsic property of a chiral compound and is determined by the observed optical rotation, concentration, and path length of the sample cell.[9]

Apparatus and Reagents:

-

Polarimeter

-

Volumetric flask (100 mL)

-

Analytical balance

-

Sample cell (1 dm)

-

D-(-)-Tartaric acid

-

Distilled water

Procedure:

-

Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes.[11]

-

Sample Preparation:

-

Accurately weigh approximately 10.0 g of D-(-)-tartaric acid.

-

Transfer the weighed sample to a 100 mL volumetric flask.

-

Dissolve the sample in distilled water and dilute to the mark. Ensure the solution is thoroughly mixed.[12]

-

-

Calibration (Zeroing):

-

Measurement:

-

Rinse the sample cell multiple times with the prepared D-(-)-tartaric acid solution.[12]

-

Fill the cell with the D-(-)-tartaric acid solution, again ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and record the optical rotation reading.[11]

-

Repeat the measurement several times to ensure reproducibility.

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:

-

α = observed optical rotation in degrees

-

l = path length of the sample cell in decimeters (dm)

-

c = concentration of the solution in g/mL[9]

-

Determination of pKa Values (Potentiometric Titration)

This protocol describes the determination of the two dissociation constants (pKa₁ and pKa₂) of D-(-)-tartaric acid, a diprotic acid.

Principle: A potentiometric titration monitors the change in pH of a solution as a standardized titrant is added.[13] For a polyprotic acid, the titration curve will show multiple equivalence points, corresponding to the neutralization of each acidic proton.[3] The pKa values can be determined from the pH at the half-equivalence points.

Apparatus and Reagents:

-

pH meter with a combination pH electrode

-

Buret (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

D-(-)-Tartaric acid

-

Distilled water

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[14]

-

Sample Preparation:

-

Accurately weigh a sample of D-(-)-tartaric acid to prepare a solution of known concentration (e.g., 0.1 M).

-

Pipette a known volume (e.g., 25.0 mL) of the D-(-)-tartaric acid solution into a 250 mL beaker.

-

Add enough distilled water to cover the tip of the pH electrode.[3]

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring it does not come into contact with the stir bar.

-

Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.[3]

-

-

Titration:

-

Begin adding the NaOH solution in small increments (e.g., 1.0 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[3]

-

As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the two equivalence points from the inflection points of the curve.

-

The volume of NaOH at the halfway points to each equivalence point corresponds to the pKa values (pH = pKa at half-equivalence).

-

Applications in Drug Development

D-(-)-Tartaric acid is a crucial raw material in the pharmaceutical industry. Its primary applications include:

-

Chiral Resolving Agent: Due to its chirality, D-(-)-tartaric acid is widely used to separate racemic mixtures of chiral drugs.[2][6] It forms diastereomeric salts with the enantiomers of a racemic base, which can then be separated by differences in their solubility.[6][15]

-

Excipient: It can be used as an excipient in drug formulations, acting as an acidulant to adjust the pH or as a stabilizer.[16]

-

Synthetic Intermediate: It serves as a chiral building block in the synthesis of optically active pharmaceutical ingredients.[16]

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for Determining pKa of D-(-)-Tartaric Acid.

Logical Workflow for Chiral Resolution

Caption: Chiral Resolution Workflow Using D-(-)-Tartaric Acid.

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. mlunias.com [mlunias.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Comprehensive review of D(-)-Tartaric acid_Chemicalbook [chemicalbook.com]

- 5. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Polyprotic Titrations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. scribd.com [scribd.com]

- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 12. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Stereochemistry of (2S,3S)-Tartaric Acid

This guide provides a comprehensive technical overview of (2S,3S)-tartaric acid, focusing on its unique molecular structure, stereochemical properties, and critical applications within the pharmaceutical industry. It details the physicochemical characteristics of tartaric acid isomers, outlines key experimental protocols for their analysis, and explores their role in the development of chiral active pharmaceutical ingredients (APIs) and advanced drug formulations.

Molecular Structure and Stereochemistry

Tartaric acid, with the IUPAC name 2,3-dihydroxybutanedioic acid, is a dihydroxy dicarboxylic acid that played a foundational role in the discovery of chemical chirality.[1][2] Its structure contains two chiral carbon atoms (C2 and C3), leading to the existence of multiple stereoisomers.[3][4]

The stereoisomers of tartaric acid are:

-

(2R,3R)-Tartaric Acid: Also known as L-(+)-tartaric acid, this is the naturally occurring enantiomer, most notably found in grapes.[1][2] It is dextrorotatory, meaning it rotates plane-polarized light to the right.[5][6]

-

(2S,3S)-Tartaric Acid: Also known as D-(-)-tartaric acid, this is the enantiomer (a non-superimposable mirror image) of the (2R,3R) form.[3][4] It is levorotatory, rotating plane-polarized light to the left by an equal magnitude to its enantiomer.[5][7]

-

Meso-Tartaric Acid: This isomer has a (2R,3S) or (2S,3R) configuration.[1] Despite possessing two chiral centers, it is an achiral molecule due to an internal plane of symmetry.[6][8] Consequently, it is optically inactive.[5] The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[4][9]

-

Racemic Acid: This is a 1:1 equimolar mixture of the (2R,3R) and (2S,3S) enantiomers.[3] The opposing optical rotations of the two enantiomers cancel each other out, resulting in no net optical activity.[5]

The work of Louis Pasteur in 1847, involving the manual separation of the chiral crystals of sodium ammonium (B1175870) tartrate, was a landmark achievement that first demonstrated molecular chirality and explained the concept of isomerism.[1][10]

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. draw all the possible isomers of tartaric acid and figure out R and S nom.. [askfilo.com]

- 10. Louis Pasteur - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Sources and Extraction of D-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, extraction, and purification of D-(-)-tartaric acid. Given the scarcity of this isomer in nature, this document also details established biotechnological production methods that serve as the primary source for this chiral molecule in research and pharmaceutical applications.

Natural Occurrence of D-(-)-Tartaric Acid

D-(-)-tartaric acid, the levorotatory enantiomer of tartaric acid, is significantly less abundant in nature than its L-(+)-dextrorotatory counterpart. While L-(+)-tartaric acid is widespread in the plant kingdom, most notably in grapes (Vitis vinifera) and tamarinds (Tamarindus indica), documented natural sources of D-(-)-tartaric acid are exceptionally rare.[1][2]

Early literature alluded to the presence of D-(-)-tartaric acid in the fruits and leaves of Bauhinia purpurea (Purple Orchid Tree) and in loquat (Eriobotrya japonica). However, comprehensive phytochemical analyses of these plants have not consistently identified D-(-)-tartaric acid, and quantitative data remains largely unavailable.

Potential Natural Sources

-

Bauhinia purpurea : While mentioned as a potential source, contemporary studies on the chemical constituents of Bauhinia purpurea do not prominently feature tartaric acid, and there is a lack of specific data on the presence and concentration of the D-(-) isomer.

-

Eriobotrya japonica (Loquat) : Studies on the organic acid profile of loquat fruit have identified tartaric acid. However, these analyses have not distinguished between the L-(+) and D-(-) isomers. The reported concentrations of total tartaric acid in loquat are presented in Table 1.

Quantitative Data on Total Tartaric Acid in Potential Natural Sources

The following table summarizes the reported concentrations of total tartaric acid in loquat fruit. It is important to note that this data does not specify the isomeric form.

| Plant Source | Plant Part | Concentration of Total Tartaric Acid | Reference |

| Eriobotrya japonica (Loquat) | Fruit Pulp | 0.42 - 3.02 mg/g fresh weight (depending on developmental stage) | [3] |

| Eriobotrya japonica (Loquat) | Fruit Juice | 73.17 mg/100g | [4] |

Extraction from Natural Sources: A Generalized Protocol

Due to the lack of specific, validated protocols for the extraction of D-(-)-tartaric acid from its putative natural sources, a generalized methodology for the extraction of organic acids from plant material is presented below. This protocol would require significant optimization and adaptation for a specific plant matrix.

Principle

The extraction is based on the principle of solid-liquid extraction of the acidic compounds from the plant material, followed by purification through precipitation of their sparingly soluble salts (e.g., calcium tartrate), and subsequent acidification to recover the free acid.

Experimental Protocol

-

Sample Preparation :

-

Collect fresh plant material (e.g., fruits or leaves).

-

Wash the material thoroughly with deionized water to remove surface contaminants.

-

Homogenize the plant material in a blender to create a fine pulp or slurry.

-

-

Solid-Liquid Extraction :

-

Suspend the homogenized pulp in deionized water (e.g., in a 1:3 solid-to-liquid ratio).

-

Heat the suspension to 60-80°C for 1-2 hours with continuous stirring to facilitate the dissolution of organic acids.

-

Cool the mixture and filter through cheesecloth or a coarse filter to remove bulk solids.

-

Centrifuge the resulting liquid at high speed (e.g., 5000 x g for 15 minutes) to remove finer suspended particles. The supernatant is the crude extract.

-

-

Purification by Precipitation :

-

Heat the crude extract to approximately 60°C.

-

Slowly add a saturated solution of calcium hydroxide (B78521) [Ca(OH)₂] or calcium chloride (CaCl₂) with constant stirring. The tartaric acid will precipitate as calcium tartrate.

-

Monitor the pH and adjust to a neutral or slightly alkaline pH to ensure complete precipitation.

-

Allow the mixture to cool to room temperature and then let it stand for several hours to allow the precipitate to settle.

-

Collect the calcium tartrate precipitate by filtration or centrifugation.

-

Wash the precipitate with cold deionized water to remove soluble impurities.

-

-

Recovery of Free D-(-)-Tartaric Acid :

-

Suspend the washed calcium tartrate precipitate in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) with vigorous stirring. This will precipitate calcium sulfate (B86663) (CaSO₄) and release free tartaric acid into the solution.

-

CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂C₄H₄O₆(aq) + CaSO₄(s)

-

Filter the mixture to remove the insoluble calcium sulfate. The filtrate is an aqueous solution of tartaric acid.

-

-

Concentration and Crystallization :

-

Concentrate the tartaric acid solution under reduced pressure using a rotary evaporator.

-

Cool the concentrated solution to induce crystallization of tartaric acid.

-

Collect the crystals by filtration and dry them under vacuum.

-

-

Chiral Analysis and Purification :

-

The resulting tartaric acid will be a mixture of isomers if both are present in the source.

-

Resolution of the D-(-) and L-(+) enantiomers would require chiral chromatography (e.g., HPLC with a chiral stationary phase) or diastereomeric salt crystallization.

-

Diagram of Generalized Extraction Workflow

Biotechnological Production of D-(-)-Tartaric Acid

Due to its rarity in nature, the majority of commercially available D-(-)-tartaric acid is produced via biotechnological methods. These methods offer high enantioselectivity and yield.

Microbial Resolution of DL-Tartaric Acid

This method involves the use of microorganisms that selectively consume L-(+)-tartaric acid from a racemic mixture of DL-tartaric acid, leaving the D-(-)-isomer in the culture broth.

Certain microorganisms, such as species from the genera Pseudomonas and Klebsiella, possess the enzymatic machinery to metabolize L-(+)-tartaric acid as a carbon source while being unable to utilize the D-(-)-enantiomer.[5] By cultivating these microorganisms in a medium containing racemic tartaric acid, the L-isomer is consumed, allowing for the subsequent recovery of the D-isomer.

-

Microorganism and Culture Medium :

-

Microorganism : Pseudomonas putida ATCC 17642 or Klebsiella pneumoniae ATCC 21316.

-

Culture Medium : A typical medium contains (per liter): 80 g DL-tartaric acid, 12 g ammonium (B1175870) chloride, 0.6 g magnesium sulfate heptahydrate, 0.6 g calcium chloride, 0.15 g ferric chloride hexahydrate, 10 g dipotassium (B57713) hydrogen phosphate, and 2.0 g yeast extract.

-

Adjust the pH to 7.0 with a sodium hydroxide solution before sterilization.

-

-

Fermentation :

-

Inoculate the sterilized medium with a seed culture of the selected microorganism.

-

Conduct the fermentation at 30°C with aeration (0.7-1.5 vvm) and agitation.

-

Monitor the consumption of L-(+)-tartaric acid using chiral HPLC.

-

The fermentation is complete when all the L-(+)-tartaric acid has been consumed (typically within 15-24 hours).

-

-

Downstream Processing :

-

Remove the microbial cells from the fermentation broth by centrifugation (e.g., 10,000 x g for 10 minutes).

-

To the supernatant, add calcium chloride to precipitate the D-(-)-tartaric acid as calcium D-(-)-tartrate.

-

Collect the precipitate by filtration and wash with water.

-

Suspend the calcium D-(-)-tartrate in water and add sulfuric acid to precipitate calcium sulfate and release free D-(-)-tartaric acid.

-

Filter to remove calcium sulfate.

-

Concentrate the filtrate and crystallize to obtain crude D-(-)-tartaric acid.

-

Recrystallize from water to obtain high-purity D-(-)-tartaric acid.

-

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Organic Acid Accumulation and Associated Dynamic Changes in Enzyme Activity and Gene Expression during Fruit Development and Ripening of Common Loquat and Its Interspecific Hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nutritional Composition and Effect of Loquat Fruit (Eriobotrya japonica L. var. Navela) on Lipid Metabolism and Liver Steatosis in High-Fat High-Sucrose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physical property differences between D- and L-tartaric acid

An In-depth Technical Guide on the Physical Property Differences Between D- and L-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical properties of the enantiomeric pair, D-(-)-tartaric acid and L-(+)-tartaric acid. As stereoisomers that are non-superimposable mirror images, their properties are identical in an achiral environment but diverge in chiral environments, most notably in their interaction with plane-polarized light. This document details these properties, outlines the experimental protocols for their determination, and presents a comparative summary for practical application in research and development.

Core Physical Properties: A Comparative Overview

D-(-)-tartaric acid and L-(+)-tartaric acid, as enantiomers, exhibit identical physical properties such as melting point, solubility, and density. Their defining difference lies in their optical activity, where they rotate plane-polarized light to an equal magnitude but in opposite directions.[1][2] The racemic mixture (DL-tartaric acid), an equimolar combination of the two enantiomers, behaves as a distinct compound with different physical properties, including a higher melting point and lower water solubility compared to the pure enantiomers.[3][4]

Data Presentation: Physical Properties of Tartaric Acid Isomers

The table below summarizes the key quantitative physical properties of D-, L-, DL-, and meso-tartaric acid for direct comparison.

| Physical Property | L-(+)-Tartaric Acid (2R,3R) | D-(-)-Tartaric Acid (2S,3S) | DL-Tartaric Acid (Racemic) | meso-Tartaric Acid (2R,3S) |

| CAS Number | 87-69-4[3] | 147-71-7[3] | 133-37-9[3] | 147-73-9[3] |

| Molecular Formula | C₄H₆O₆[5] | C₄H₆O₆[6] | C₄H₆O₆[5][6] | C₄H₆O₆[3] |

| Molecular Weight | 150.087 g/mol [6] | 150.087 g/mol [6] | 150.087 g/mol [6] | 150.087 g/mol |

| Melting Point | 169–174 °C[3][7][8] | 169–172 °C[3] | 206 °C[3][7][9] | 165–166 °C[3] |

| Specific Rotation, [α]D20 | +12° (c=20 in H₂O) | -12° (c=20 in H₂O) | 0°[10] | 0° (achiral)[1] |

| Solubility in Water | 133 g/100mL (20°C)[3][7] | 133 g/100mL (20°C)[3] | 20.6-21 g/100mL (20°C)[3][5] | 125 g/100mL (20°C)[3] |

| Density | 1.737 g/cm³[3] | 1.737 g/cm³[3] | 1.79 g/cm³[3] | 1.886 g/cm³[3] |

| Crystal System | Monoclinic[3] | Monoclinic[3] | Monoclinic or Triclinic[3] | Triclinic or Orthorhombic[3] |

| Acidity (pKa at 25°C) | pKa₁= 2.89, pKa₂= 4.40[3] | pKa₁= 2.89, pKa₂= 4.40 | Not typically specified | pKa₁= 3.22, pKa₂= 4.85[3] |

Visualization of Stereoisomeric Relationships

The logical relationship between the tartaric acid stereoisomers can be visualized based on their molecular chirality. The presence of two chiral centers gives rise to the D and L enantiomers, which in turn can form a racemic mixture.

Caption: Logical flow from the chiral tartaric acid molecule to its enantiomers and racemic mixture.

Experimental Protocols

Accurate determination of physical properties is critical. The following sections detail the standard methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts and is a primary indicator of purity.[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[11]

-

Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (closed at one end).[12]

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, pulverize gently with a mortar and pestle.[13][14]

-

Loading: Invert an open-ended capillary tube and press it into the sample powder. Tap the closed end of the tube on a hard surface to compact the powder, repeating until a column of 2-3 mm of packed sample is at the bottom.[13][14]

-

Heating: Place the capillary tube into the heating block of the apparatus.[14]

-

Initial Determination: If the melting point is unknown, heat rapidly to find an approximate value.[11][14]

-

Accurate Determination: Allow the apparatus to cool. With a new sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[14]

-

Observation: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂.[11]

-

Specific Rotation Measurement (Polarimetry)

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[1] The specific rotation is a standardized, characteristic property.

-

Apparatus: Polarimeter, volumetric flask (e.g., 100 mL), analytical balance, polarimeter cell (typically 1 or 2 dm in length).

-

Procedure:

-

Solution Preparation: Accurately weigh a precise amount of the tartaric acid sample (e.g., 10.0 g).[15] Dissolve it in a 100 mL volumetric flask using a suitable solvent (e.g., distilled water) and fill to the calibration mark.[15] This creates a known concentration (c) in g/mL.

-

Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled only with the solvent.[15]

-

Sample Measurement: Rinse the polarimeter cell with the prepared sample solution before filling it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed optical rotation (α) in degrees.[15][16]

-

Calculation: Calculate the specific rotation [α] using the following formula:[10][16][17] [α] = α / (l × c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Solubility Determination

This protocol determines the mass of a substance that can dissolve in a given volume of solvent at a specified temperature to form a saturated solution.

-

Apparatus: Vials with screw caps, analytical balance, constant temperature bath or shaker, filtration apparatus, solvent.

-

Procedure:

-

Equilibration: Add an excess amount of the solid tartaric acid to a known volume of solvent (e.g., water) in a sealed vial.

-

Saturation: Place the vial in a constant temperature bath (e.g., 20°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant, filtering it to remove any suspended particles.

-

Quantification: Determine the concentration of the dissolved tartaric acid in the filtered aliquot. This can be done by evaporating the solvent and weighing the solid residue, or by a titration method (e.g., titrating the acidic solution with a standardized solution of NaOH).[9]

-

Calculation: Express the solubility in grams of solute per 100 mL of solvent (g/100mL).

-

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This powerful technique provides the precise three-dimensional arrangement of atoms within a crystal lattice, confirming the absolute configuration of chiral molecules.[18][19]

-

Principle: A crystalline sample is irradiated with a beam of X-rays. The regular arrangement of atoms in the crystal diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, a 3D model of the electron density, and thus the atomic arrangement, can be calculated.[20][21]

-

Methodology Workflow:

-

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm in all dimensions) of the tartaric acid isomer.[20][22] This can be achieved through methods like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[23]

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.[21]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and refined to create a final, accurate model of the crystal structure.[20] For chiral molecules like tartaric acid, anomalous scattering data can be used to determine the absolute configuration (e.g., distinguishing between R,R and S,S).[19]

-

Conclusion

The physical properties of D- and L-tartaric acid are identical in all achiral aspects, a fundamental tenet of enantiomeric chemistry. Their key distinguishing feature is their equal and opposite optical rotation. In contrast, the racemic mixture, DL-tartaric acid, functions as a separate crystalline compound with distinct properties, such as a significantly different melting point and solubility profile. A thorough understanding and precise measurement of these properties are essential for applications ranging from quality control in the food and beverage industry to the stereospecific synthesis and separation of chiral pharmaceuticals.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]

- 3. Tartaric acid - Wikipedia [en.wikipedia.org]

- 4. DL-Tartaric Acid and L-Tartaric Acid: A Comparison - Topinchem.com [topinchem.com]

- 5. TARTARIC ACID DL - Ataman Kimya [atamanchemicals.com]

- 6. DL-Tartaric acid [webbook.nist.gov]

- 7. D-Tartaric Acid CAS 147-71-7, L-Tartaric Acid CAS 87-69-4, DL-Tartaric Acid CAS 133-37-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. atamankimya.com [atamankimya.com]

- 9. oiv.int [oiv.int]

- 10. tsfx.edu.au [tsfx.edu.au]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]

- 16. Solved Experimental1. POLARIMETRY: There will be three | Chegg.com [chegg.com]

- 17. quora.com [quora.com]

- 18. ccsenet.org [ccsenet.org]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

A Technical Guide to the Biological Function of L-Tartaric Acid in Plant Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the metabolism of L-(+)-tartaric acid, the predominant and biologically significant stereoisomer found in plants. The user's query specified D-tartaric acid; however, the vast majority of scientific literature on tartaric acid in plant biology pertains to the L-(+) enantiomer. It is the primary isomer synthesized and accumulated by plants such as Vitis vinifera (grapevine).

Introduction

L-tartaric acid, a C4-dicarboxylic acid, is classified as a "specialized primary metabolite."[1][2][3] While originating from primary carbohydrate metabolism, it has a limited distribution within the plant kingdom and its precise physiological functions remain largely enigmatic.[1][2] This organic acid is most famously associated with grapevine (Vitis vinifera), where it is a principal component of the fruit's acidity, contributing significantly to the taste, stability, and aging potential of wine.[4] Unlike other major fruit acids such as malic and citric acid, L-tartaric acid's biosynthetic pathway is uniquely derived from the catabolism of L-ascorbic acid (Vitamin C).[4] This guide provides a comprehensive overview of the biosynthesis, degradation, physiological roles, and quantitative analysis of L-tartaric acid in plants, with a focus on grapevine as the primary model species.

Biosynthesis of L-Tartaric Acid

The synthesis of L-tartaric acid in plants is thought to occur primarily in the cytosol, with the final product being stored in the vacuole.[5] Three main biosynthetic pathways have been proposed, all originating from sugar metabolism but differing in their precursors and cleavage sites.[2]

Proposed Biosynthetic Pathways

-

Ascorbic Acid C4/C5 Cleavage Pathway: This is considered the predominant pathway in grapevine.[2] It begins with L-ascorbic acid and involves the cleavage of a six-carbon intermediate between the fourth and fifth carbon atoms.

-

Ascorbic Acid C2/C3 Cleavage Pathway: In this pathway, L-ascorbic acid is cleaved between the second and third carbons, yielding L-threonic acid (a four-carbon precursor to L-tartaric acid) and oxalic acid.[2]

-

D-Gluconic Acid C4/C5 Cleavage Pathway: Identified in leguminous plants, this pathway involves the direct conversion of D-gluconic acid to 5-keto-D-gluconic acid, which then follows similar steps to the Asc C4/C5 pathway.[2]

Figure 1: Overview of the three proposed biosynthetic pathways for L-tartaric acid in higher plants.

The Ascorbic Acid C4/C5 Cleavage Pathway in Detail

This pathway, extensively studied in grapevine, represents a unique route for ascorbic acid degradation.[1]

-

Conversion to 2-keto-L-gulonic acid: L-ascorbic acid is converted through one or more uncharacterized steps into 2-keto-L-gulonic acid (2-KLG).

-

Reduction to L-idonic acid: 2-KLG is then reduced to L-idonic acid. This reaction is catalyzed by an aldo-keto reductase identified in Vitis vinifera as Vv2KGR, which exhibits 2-keto-L-gulonate reductase activity.[1] This enzyme prefers NADPH as a cofactor.[1]

-

Oxidation to 5-keto-D-gluconic acid: L-idonic acid is oxidized to 5-keto-D-gluconic acid by L-idonate dehydrogenase (L-IdnDH).[4] This NAD(P)+ dependent reaction is considered a rate-limiting step in the pathway.[4]

-

Cleavage and Final Oxidation: The six-carbon 5-keto-D-gluconic acid is cleaved between carbons 4 and 5 to yield a four-carbon intermediate, likely L-threo-tetruronate. This intermediate is subsequently oxidized to form L-tartaric acid. The enzymes responsible for these final steps have not yet been fully characterized.[1]

References

- 1. An aldo-keto reductase with 2-keto-l-gulonate reductase activity functions in l-tartaric acid biosynthesis from vitamin C in Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [research.unipd.it]

- 4. L-tartaric acid synthesis from vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of Glucose to 2-Keto-l-Gulonate, an Intermediate in l-Ascorbate Synthesis, by a Recombinant Strain of Erwinia citreus - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Account of Louis Pasteur's Seminal Separation of Tartaric Acid Isomers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational experiments conducted by Louis Pasteur in the mid-19th century, which led to the discovery of molecular chirality and the first successful resolution of enantiomers. Pasteur's meticulous work with tartaric acid laid the groundwork for modern stereochemistry, a field of critical importance in pharmacology and drug development. This document provides a detailed account of his three primary methods of separation: manual, biochemical, and chemical, complete with experimental protocols, quantitative data, and workflow visualizations to offer a comprehensive resource for today's scientists.

Introduction

In 1848, a young Louis Pasteur embarked on a series of investigations into the crystalline structure of tartaric acid salts that would forever change our understanding of molecular architecture.[1] At the time, it was known that tartaric acid derived from wine fermentation was optically active, meaning it could rotate the plane of polarized light.[1] However, a chemically synthesized form, known as racemic or paratartaric acid, which had the same elemental composition, was optically inactive.[1][2] This discrepancy puzzled the scientific community. Through his brilliant and painstaking experiments, Pasteur not only solved this puzzle but also introduced the concept of molecular asymmetry, now known as chirality.

Quantitative Data Summary

Pasteur's experiments were characterized by careful observation and measurement. The following tables summarize the key quantitative data associated with the different forms of tartaric acid he studied.

| Property | (+)-Tartaric Acid (dextrorotatory) | (-)-Tartaric Acid (levorotatory) | (±)-Tartaric Acid (racemic) | meso-Tartaric Acid |

| Specific Rotation ([α]D) | +12.4° | -12.4° | 0° | 0° |

| Melting Point (°C) | 169-172 | 169-172 | 206 | 165-166 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic and Triclinic | Triclinic and Orthorhombic |

Data sourced from multiple references, including modern accepted values that are consistent with Pasteur's findings.[3]

Experimental Protocols and Methodologies

Pasteur employed three distinct methods to separate the enantiomers of tartaric acid. Each method is detailed below with its corresponding experimental protocol.

Manual Separation (Mechanical Resolution)

This was Pasteur's first and most famous method of resolution, carried out in 1848. It relied on the macroscopic visual difference between the crystals of the two enantiomers of sodium ammonium (B1175870) tartrate.[1]

Experimental Protocol:

-

Preparation of Sodium Ammonium Tartrate Solution: A concentrated aqueous solution of racemic (paratartaric) acid was prepared. To this, solutions of sodium hydroxide (B78521) and ammonia (B1221849) were added to form the double salt, sodium ammonium tartrate.

-

Crystallization: The concentrated solution was allowed to evaporate slowly at a temperature below 28°C.[4] This temperature is critical, as above it, the enantiomers crystallize as a single, non-hemihedral form.

-

Crystal Observation and Separation: As the solution evaporated, two distinct types of crystals formed. These crystals were hemihedral, meaning they possessed facets that were asymmetrically arranged. Crucially, the hemihedral facets of the two crystal types were mirror images of each other.

-

Manual Sorting: Using a pair of tweezers and a magnifying glass, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals into two separate groups.[5]

-

Analysis: Each group of crystals was then dissolved in water, and the optical activity of the solutions was measured using a polarimeter. The solution of the "right-handed" crystals rotated plane-polarized light to the right (dextrorotatory), while the solution of the "left-handed" crystals rotated it to the left (levorotatory) to the same degree.[6]

Biochemical Separation (Fermentation)

In 1857, Pasteur made another groundbreaking discovery: that living organisms could selectively metabolize one enantiomer over the other.[7][8]

Experimental Protocol:

-

Preparation of Fermentation Medium: A fermentation broth was prepared containing ammonium racemate (the ammonium salt of racemic tartaric acid) and nitrogenous "albuminoid" material from plant or animal sources to serve as a nutrient for the microorganisms.[7]

-

Inoculation: The medium was inoculated with a small amount of a previously active fermentation of tartrate, which would have contained a mixed population of microorganisms, or later, with a culture of the mold Penicillium glaucum.[7][8]

-

Fermentation: The mixture was allowed to ferment for several days. The progress of the fermentation was monitored using a polarimeter.

-

Observation of Optical Activity: Initially, the solution was optically inactive. As the fermentation proceeded, the solution began to show a levorotatory optical activity, which gradually increased and then reached a maximum.[7]

-

Isolation of the Remaining Enantiomer: Once the fermentation ceased, the dextrorotatory tartaric acid had been consumed by the microorganisms.[9] The remaining solution contained the levorotatory ammonium tartrate.

-

Purification: The levorotatory ammonium tartrate could then be isolated from the fermentation broth, for example, by evaporation and precipitation with alcohol.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 4. 5.4 Pasteur’s Discovery of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. The discovery of biological enantioselectivity: Louis Pasteur and the fermentation of tartaric acid, 1857--a review and analysis 150 yr later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The early years 1847-1862 | [pasteur.fr]

An In-depth Technical Guide to D-Tartaric Acid (CAS 147-71-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-tartaric acid, with the CAS number 147-71-7, is the unnatural enantiomer of the naturally occurring L-(+)-tartaric acid.[1][2] It is a white, crystalline dicarboxylic acid that serves as an indispensable tool in the fields of organic chemistry and drug development.[1] Its unique stereochemistry makes it a valuable chiral resolving agent, a versatile starting material for the synthesis of complex chiral molecules, and a catalyst in asymmetric synthesis.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, applications, and key experimental protocols involving D-tartaric acid, tailored for professionals in research and pharmaceutical development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in experimental settings. The following tables summarize its key physicochemical and spectroscopic data.

Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₆O₆ | [5] |

| Molecular Weight | 150.09 g/mol | [5][6] |

| Appearance | White crystalline powder | [1][7] |

| Melting Point | 172-174 °C | [1][2][6] |

| Boiling Point | ~191.59 °C (rough estimate) | [2] |

| Density | 1.8 g/cm³ | [2] |

| pKa₁ | 2.93 - 3.0 | [2][8] |

| pKa₂ | 4.23 - 4.4 | [2][8] |

| Specific Optical Rotation ([α]20/D) | -12° to -13.5° (c=10-20 in H₂O) | [2][6] |

| Water Solubility (20 °C) | 1394 g/L | [2] |

| Solubility in Ethanol (25 °C) | 152.39 g/L | [5] |

| Solubility in Methanol (B129727) (25 °C) | 241.92 g/L | [5] |

| Solubility in Isopropanol (25 °C) | 77.16 g/L | [5] |

| InChI Key | FEWJPZIEWOKRBE-LWMBPPNESA-N | [6] |

Spectroscopic Data Summary

While detailed spectra are instrument- and condition-specific, the following provides a general overview of expected spectroscopic characteristics.

| Technique | Data/Interpretation | References |

| ¹H NMR | Spectra will show signals for the methine protons and the hydroxyl and carboxylic acid protons. The exact shifts are solvent-dependent. | |

| ¹³C NMR | Expected to show distinct signals for the carboxylic carbons and the hydroxyl-bearing methine carbons. | |

| Infrared (IR) | Characteristic peaks for O-H stretching (broad), C=O stretching of the carboxylic acid, and C-O stretching. | |

| Mass Spectrometry | The molecular ion peak [M-H]⁻ would be observed at m/z 149.009 in negative ion mode. |

Applications in Drug Development and Asymmetric Synthesis

This compound's primary utility in the pharmaceutical industry stems from its chirality. It is extensively used as a chiral resolving agent and a chiral building block in the synthesis of enantiomerically pure drugs.

Chiral Resolution of Racemic Amines

The most prominent application of this compound is in the separation of racemic mixtures of amines through the formation of diastereomeric salts.[9] The differing solubilities of these salts allow for their separation by fractional crystallization.

The following diagram illustrates the typical workflow for the chiral resolution of a racemic amine using this compound.

This compound as a Chiral Precursor in Synthesis

This compound is a valuable chiral pool starting material for the synthesis of various complex molecules. Its C2 symmetry and multiple functional groups allow for its conversion into a wide array of chiral building blocks.[3][4] A notable example is its use in the synthesis of intermediates for HIV protease inhibitors.[3]

The following diagram outlines a simplified synthetic pathway starting from this compound to a key chiral intermediate.

Detailed Experimental Protocol: Chiral Resolution of Racemic Amphetamine

This protocol is a representative example of the use of this compound for chiral resolution.

Objective: To separate the dextrorotatory (d) and levorotatory (l) isomers of amphetamine from a racemic mixture using this compound.

Materials:

-

Racemic (dl)-amphetamine

-

D-(-)-tartaric acid

-

Methanol or 90% Ethanol

-

20% Sodium hydroxide (B78521) solution

-

Ether

-

Standard laboratory glassware (beakers, flasks, funnel, etc.)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

pH indicator paper or pH meter

-

Rotary evaporator (optional)

Procedure:

-

Salt Formation:

-

Dissolve the racemic amphetamine in a suitable solvent such as methanol or 90% ethanol.

-

In a separate flask, dissolve an equimolar amount of this compound in the same solvent, warming gently if necessary to achieve complete dissolution.

-

Combine the two solutions. The formation of diastereomeric salts, d-amphetamine-d-tartrate and l-amphetamine-d-tartrate, will occur.

-

-

Fractional Crystallization:

-

Allow the combined solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. The l-amphetamine-d-tartrate is typically less soluble and will crystallize out first.[9]

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

-

The mother liquor is now enriched in the more soluble d-amphetamine-d-tartrate.

-

-

Isolation of l-Amphetamine:

-

Dissolve the collected crystals (l-amphetamine-d-tartrate) in water.

-

Make the solution alkaline by the dropwise addition of a 20% sodium hydroxide solution until the pH is basic. This will liberate the free l-amphetamine base.

-

Extract the aqueous solution multiple times with ether.

-

Combine the ether extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and carefully evaporate the ether to yield the l-amphetamine.

-

-

Isolation of d-Amphetamine:

-

Take the mother liquor from the fractional crystallization step and concentrate it by evaporation.

-

Dissolve the residue in water and treat with 20% sodium hydroxide solution to liberate the d-amphetamine base.

-

Extract with ether, dry, and evaporate the solvent as described for the l-isomer.

-

-

Purity Assessment:

-

The optical purity of the separated enantiomers should be determined by measuring their specific rotation using a polarimeter and comparing the values to the literature values for the pure enantiomers.

-

Safety Information

This compound is generally considered to be of low toxicity, but appropriate safety precautions should always be taken when handling the chemical in a laboratory setting.

| Hazard Category | GHS Classification and Precautionary Statements | References |

| Eye Irritation | H319: Causes serious eye irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |

| Skin Irritation | H315: Causes skin irritation. | |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| Incompatibilities | Incompatible with oxidizing agents, bases, and reducing agents. | [1][2][8] |

| Stability | Stable under recommended storage conditions. Light sensitive. | [2] |

Conclusion

D-(-)-tartaric acid (CAS 147-71-7) is a cornerstone chiral reagent for chemists in both academic and industrial research, particularly in the pharmaceutical sector. Its utility in the separation of enantiomers and as a chiral starting material for asymmetric synthesis is well-established. A thorough understanding of its physicochemical properties, coupled with detailed experimental protocols, enables researchers and drug development professionals to effectively harness its potential in the creation of enantiomerically pure and therapeutically effective molecules.

References

- 1. D-(-)-Tartaric Acid | 147-71-7 [chemicalbook.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 5. scent.vn [scent.vn]

- 6. D- (-)-Tartaric acid ReagentPlus , 99 147-71-7 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. scribd.com [scribd.com]

Solubility Profile of D-Tartaric Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-tartaric acid in a range of common organic solvents. Understanding the solubility of this critical chiral building block is essential for its application in pharmaceutical synthesis, resolution of racemic mixtures, and the development of crystalline forms of active pharmaceutical ingredients (APIs). This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of a solute in a solvent is a fundamental physicochemical property. For this compound, its solubility is influenced by the polarity of the solvent, the potential for hydrogen bonding, and the temperature. As D- and L-tartaric acid are enantiomers, their solubility in achiral solvents is identical. Therefore, data for L-tartaric acid is directly applicable to this compound.

The following tables summarize the mole fraction solubility (x) of L-tartaric acid in several common organic solvents at various temperatures, as determined by the gravimetric method.

Table 1: Mole Fraction Solubility (x) of L-Tartaric Acid in Alcohols and Ketones

| Temperature (K) | Ethanol | 1-Propanol | 2-Propanol | n-Butanol | Acetone |

| 281.15 | 0.00358 | 0.00284 | 0.00196 | 0.00221 | 0.00845 |

| 286.15 | 0.00412 | 0.00321 | 0.00223 | 0.00253 | 0.00962 |

| 291.15 | 0.00473 | 0.00363 | 0.00254 | 0.00289 | 0.01093 |

| 296.15 | 0.00541 | 0.00411 | 0.00288 | 0.00330 | 0.01241 |

| 301.15 | 0.00618 | 0.00465 | 0.00327 | 0.00376 | 0.01408 |

| 306.15 | 0.00704 | 0.00525 | 0.00371 | 0.00428 | 0.01595 |

| 311.15 | 0.00801 | 0.00593 | 0.00420 | 0.00487 | 0.01806 |

| 316.15 | 0.00910 | 0.00669 | 0.00475 | 0.00553 | 0.02043 |

| 321.15 | 0.01032 | 0.00754 | 0.00537 | 0.00627 | 0.02309 |

| 324.25 | 0.01113 | 0.00811 | 0.00579 | 0.00678 | 0.02492 |

Data sourced from Yang, W., Wang, K., Hu, Y., Shen, F., & Feng, J. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Journal of Solution Chemistry, 42(3), 485–493.

Table 2: Mole Fraction Solubility (x) of L-Tartaric Acid in Acetonitrile

| Temperature (K) | Acetonitrile |

| 281.15 | 0.00568 |

| 286.15 | 0.00652 |

| 291.15 | 0.00747 |

| 296.15 | 0.00855 |

| 301.15 | 0.00977 |

| 306.15 | 0.01115 |

| 311.15 | 0.01271 |

| 316.15 | 0.01447 |

| 321.15 | 0.01646 |

| 324.25 | 0.01781 |

Data sourced from Yang, W., Wang, K., Hu, Y., Shen, F., & Feng, J. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Journal of Solution Chemistry, 42(3), 485–493.

Qualitative Solubility:

-

Poorly Soluble: Diethyl ether, Glacial Acetic Acid, Isobutanol.[1]

-

Insoluble: Chloroform, Dichloromethane.[1]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable process development. Two common methods employed for determining the solubility of crystalline compounds like this compound are the gravimetric method and the laser monitoring technique.

Gravimetric Method

The gravimetric method is a classical and widely used technique for solubility determination. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid and liquid phases are allowed to separate. This is often facilitated by centrifugation.

-

Sampling: A known mass or volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to prevent precipitation upon cooling.

-

Solvent Evaporation: The sampled solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is then calculated, typically as grams of solute per 100 g of solvent or as a mole fraction.

Laser Monitoring Technique

The laser monitoring technique is a more modern, automated method that determines the saturation point by detecting the presence of undissolved solid particles in a solution.

Methodology:

-

Setup: A known volume of the solvent is placed in a thermostated vessel equipped with a laser light source and a detector.

-

Titration: A precise and automated dispensing system adds small, known amounts of this compound to the solvent while the solution is continuously stirred.

-

Detection: The laser beam passes through the solution. As long as the added solute dissolves completely, the laser transmission remains high.

-

Saturation Point: The moment undissolved particles appear and persist in the solution, they scatter the laser light, causing a significant drop in the detected light intensity. This point is registered as the saturation point.

-

Calculation: The total amount of solute added until the saturation point is reached is used to calculate the solubility at that specific temperature. This method allows for rapid determination of solubility at multiple temperatures.

Visualization of Solvent Selection Workflow

The choice of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on its solubility profile.

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Acidity Constants (pKa) of Tartaric Acid Stereoisomers

This technical guide provides a comprehensive overview of the acidity constants (pKa) of the stereoisomers of tartaric acid. It includes a detailed presentation of pKa values, experimental protocols for their determination, and logical diagrams to illustrate key concepts and workflows.

Introduction to Tartaric Acid Stereoisomers

Tartaric acid (2,3-dihydroxybutanedioic acid) is a dicarboxylic acid that plays a significant role in the chemical, food, and pharmaceutical industries. It contains two chiral centers, which gives rise to three stereoisomers: two enantiomers, D-(-)-tartaric acid and L-(+)-tartaric acid, and an achiral diastereomer, meso-tartaric acid.[1][2] The spatial arrangement of the hydroxyl groups influences the physical properties of these isomers, including their acidity.

The naturally occurring form is L-(+)-tartaric acid, which is widely found in fruits, especially grapes.[3][4] The other forms can be produced synthetically.[5][6] Understanding the distinct pKa values of these stereoisomers is crucial for applications in drug formulation, as the ionization state of a molecule affects its solubility, absorption, and interaction with biological targets.

Acidity Constants (pKa) of Tartaric Acid Stereoisomers

As a dicarboxylic acid, tartaric acid has two dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of protons from its two carboxylic acid groups. The pKa values for the enantiomers (D- and L-tartaric acid) are identical, as enantiomers share the same physical properties, while the values for the meso-diastereomer differ.